PROTAC CB1R Degrader-1 Enabling Capacity: A Unique Derivatisation Trajectory Unavailable to Rimonabant or AM251
While Rimonabant (Ki CB1 = 1.8 nM) and AM251 (Ki CB1 = 7.5 nM) are reversible orthosteric antagonists that cannot be converted into heterobifunctional degraders, Rimonabant carboxylic acid serves as the direct CB1R-binding ligand module for PROTAC assembly [1]. In the 2025 study by Kashkush et al., conjugation of this carboxylic acid to an E3-ligase-recruiting moiety yielded PROTAC CB1R Degrader-1, which achieved a DC₅₀ of 3.37 µM for CB1R degradation in MCF-7 cells and demonstrated superior tumour-growth inhibition versus Rimonabant in a 3D spheroid model [2]. This functional trajectory—from competitive antagonism to catalytic target degradation—is chemically inaccessible from the amide congeners.
| Evidence Dimension | Capacity to serve as PROTAC ligand module |
|---|---|
| Target Compound Data | Enables synthesis of PROTAC CB1R Degrader-1 (DC₅₀ 3.37 µM in MCF-7 cells) [2] |
| Comparator Or Baseline | Rimonabant (SR141716): no PROTAC derivatisation; AM251: no PROTAC derivatisation |
| Quantified Difference | Qualitative functional divergence: Target compound → PROTAC accessible; Rimonabant/AM251 → PROTAC inaccessible |
| Conditions | MCF-7 breast cancer cell line; 3D spheroid tumour model [2] |
Why This Matters
Procurement of the carboxylic acid is mandatory for any laboratory synthesising CB1R-targeted PROTACs; Rimonabant or AM251 cannot substitute because their amine-blocked carboxamide precludes the necessary conjugation chemistry.
- [1] Adooq. AM251 Datasheet. Ki = 7.49 nM. https://www.adooq.com/am251.html (accessed 2026-05-11). View Source
- [2] Kashkush, A., et al. (2025). ACS Pharmacology & Translational Science, 8(9), 3160–3169. PMID: 40969876. View Source
